(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid
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Overview
Description
(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid is a boronic acid derivative that features a pyrrolo[3,2-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and palladium-catalyzed borylation reactions using bis(pinacolato)diboron as the boron source .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions to modify the pyrrolo[3,2-b]pyridine core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the bromine position.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
Its pyrrolo[3,2-b]pyridine core is a common scaffold in drug design, offering opportunities for the creation of novel bioactive molecules .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique chemical properties enable the production of compounds with specific functionalities and applications.
Mechanism of Action
The mechanism of action of (5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid is largely dependent on its interactions with molecular targets. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, modulating biological pathways involved in disease processes. The boronic acid group can form reversible covalent bonds with active site residues, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure and are also used in the development of kinase inhibitors.
5-Bromo-2-chloropyridine: This compound has a similar bromine substitution but differs in its overall structure and reactivity.
Pyrazolo[3,4-b]pyridines: These heterocyclic compounds exhibit similar reactivity and are used in various biomedical applications.
Uniqueness
(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid is unique due to its combination of a boronic acid group and a pyrrolo[3,2-b]pyridine core. This dual functionality enhances its versatility in chemical synthesis and its potential as a therapeutic agent.
Properties
Molecular Formula |
C10H12BBrN2O2 |
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Molecular Weight |
282.93 g/mol |
IUPAC Name |
(5-bromo-3-propan-2-yl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid |
InChI |
InChI=1S/C10H12BBrN2O2/c1-5(2)8-9-6(3-4-7(12)14-9)13-10(8)11(15)16/h3-5,13,15-16H,1-2H3 |
InChI Key |
BYDKEUJTHRJLFG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=C(N1)C=CC(=N2)Br)C(C)C)(O)O |
Origin of Product |
United States |
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